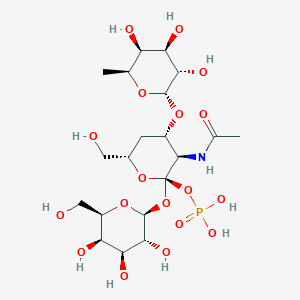
(Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphate, also known as Fuc-GlcNAc-6P, is a phosphorylated carbohydrate molecule that plays an important role in various biological processes. It is commonly found in the cell walls of bacteria and is involved in the regulation of bacterial growth and metabolism. In recent years, Fuc-GlcNAc-6P has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology.
Mécanisme D'action
The mechanism of action of (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP is not fully understood, but it is thought to be involved in the regulation of bacterial growth and metabolism. It is believed to interact with specific receptors on the surface of bacterial cells, which triggers a cascade of events that ultimately leads to the inhibition of bacterial growth and metabolism.
Biochemical and Physiological Effects:
(Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP in lab experiments is its specificity. It can be used to target specific bacterial species and can be used to study the mechanisms of various enzymes. However, the synthesis of (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP can be complex and time-consuming, and the yield can be low. It is also important to note that (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP is a phosphorylated carbohydrate molecule, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP. One area of interest is the development of new antibacterial agents based on (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP. Another potential direction is the development of biosensors for detecting bacterial infections. Additionally, further research is needed to fully understand the mechanisms of action of (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP and its potential role in cancer therapy.
Méthodes De Synthèse
The synthesis of (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP is a complex process that involves several steps. The most common method for synthesizing (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP is through enzymatic reactions using various glycosyltransferases and phosphotransferases. These enzymes catalyze the transfer of specific sugar molecules and phosphate groups to generate (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP. The synthesis of (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP can also be achieved through chemical synthesis, but this method is less commonly used due to its complexity and low yield.
Applications De Recherche Scientifique
(Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP has been extensively studied for its potential applications in various fields, including medicine and biotechnology. In medicine, (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP has been shown to have antibacterial properties and can be used as a potential treatment for bacterial infections. It has also been studied for its potential role in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
In biotechnology, (Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphateP has been used as a substrate for various enzymes and has been shown to be a useful tool for studying the mechanisms of these enzymes. It has also been used in the development of biosensors for detecting bacterial infections.
Propriétés
Numéro CAS |
122998-77-0 |
|---|---|
Nom du produit |
(Galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphate |
Formule moléculaire |
C20H36NO18P |
Poids moléculaire |
609.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,6S)-3-acetamido-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C20H36NO18P/c1-6-11(25)13(27)15(29)18(34-6)35-9-3-8(4-22)37-20(39-40(31,32)33,17(9)21-7(2)24)38-19-16(30)14(28)12(26)10(5-23)36-19/h6,8-19,22-23,25-30H,3-5H2,1-2H3,(H,21,24)(H2,31,32,33)/t6-,8-,9-,10+,11+,12-,13+,14-,15-,16+,17+,18-,19-,20+/m0/s1 |
Clé InChI |
YWPHLSNIBNZPMN-GILQHPPASA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2C[C@H](O[C@]([C@@H]2NC(=O)C)(O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OP(=O)(O)O)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CC(OC(C2NC(=O)C)(OC3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)O)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CC(OC(C2NC(=O)C)(OC3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)O)CO)O)O)O |
Synonymes |
(galactopyranosyl(1-4)-fucopyranosyl(1-3))-N-acetylglucosamine 1-phosphate Gal(1-4)(Fuc(1-3))GlcNAc(1-P) GFGP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






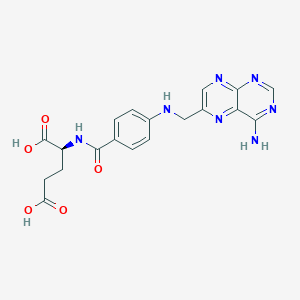
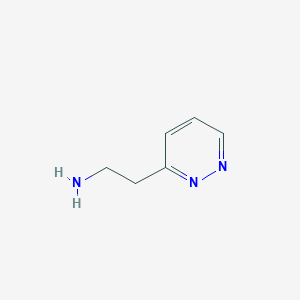
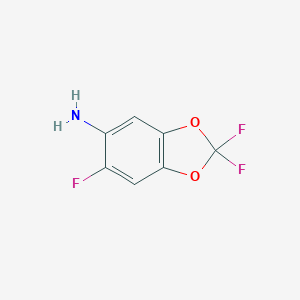
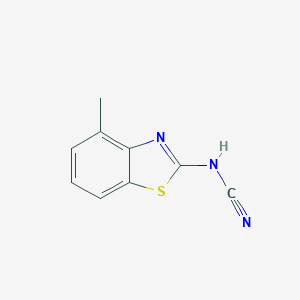
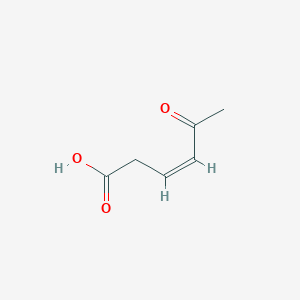
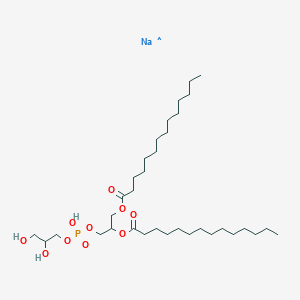

![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)
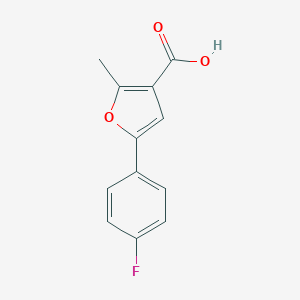
![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)